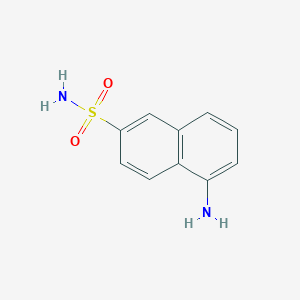
1-(2-Iodothiophen-3-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodothiophen-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom at the 2-position of the thiophene ring and a methanamine group at the 3-position, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method involves the following steps:
Iodination of Thiophene: Thiophene is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, to introduce the iodine atom at the 2-position.
Introduction of Methanamine Group: The iodinated thiophene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to form the desired product.
Formation of Hydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodothiophen-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atom or reduce the thiophene ring.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated thiophene derivatives or reduced thiophene rings.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Iodothiophen-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methanamine group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Iodothiophen-3-yl)methanaminehydrochloride can be compared with other thiophene derivatives, such as:
1-(2-Chlorothiophen-3-yl)methanaminehydrochloride: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
(Thiophen-3-yl)methanaminehydrochloride: Lacks the halogen atom, resulting in different chemical properties and applications.
(1H-Indol-3-yl)methanamine: Contains an indole ring instead of thiophene, leading to distinct biological activities and uses.
Propriétés
Formule moléculaire |
C5H7ClINS |
|---|---|
Poids moléculaire |
275.54 g/mol |
Nom IUPAC |
(2-iodothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6INS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H |
Clé InChI |
GNWVUMIQQYBNBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CN)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


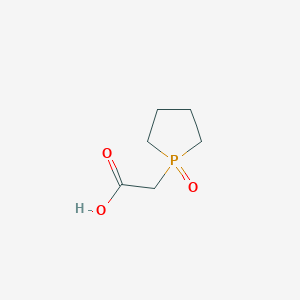
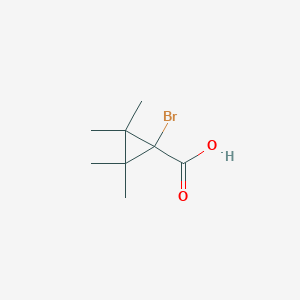

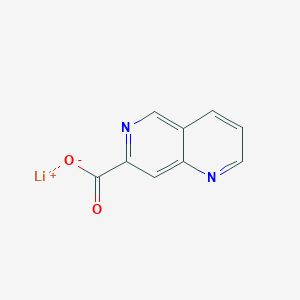
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
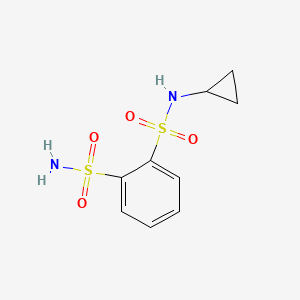
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)

![3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B13515964.png)
![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
